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molecular formula C12H10O B1599637 2-Naphthaleneacetaldehyde CAS No. 70080-13-6

2-Naphthaleneacetaldehyde

Cat. No. B1599637
M. Wt: 170.21 g/mol
InChI Key: ZONWDLKOOMKAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04910019

Procedure details

To a stirred solution of 2-(2-hydroxyethyl)naphthalene (50 mmol, 8.60 g) in dichloromethane (400 ml) at 0° C. was added Dess-Martin periodinate (50 mmol, 21.2 g) [J. Org. Chem. 48 4155 (1983)] in one portion. The solution was stirred at 0° C. for 10 mintes and at room temperature for 45 minutes. The reaction mixture was diluted with dichloromethane (400 ml) and sodium bicarbonate (1.0 L) containing sodium thiosulfate (55 g). The mixture was shaken for five minutes and the layers separated. The aqueous phase was extracted with dichloromethane (800 ml) and the combined organic solutions were washed with saturated sodium bicarbonate (800 ml), dried over sodium sulfate and concentrated in vacuo to provide naphthalen-2-ylacetaldehyde.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl.C(=O)(O)[O-].[Na+]>[CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[CH2:3][CH:2]=[O:1] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
OCCC1=CC2=CC=CC=C2C=C1
Name
Quantity
21.2 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
sodium thiosulfate
Quantity
55 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1 L
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 10 mintes and at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was shaken for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (800 ml)
WASH
Type
WASH
Details
the combined organic solutions were washed with saturated sodium bicarbonate (800 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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